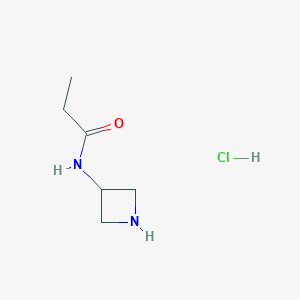

N-(azetidin-3-yl)propanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(azetidin-3-yl)propanamide hydrochloride: is a chemical compound with the molecular formula C6H13ClN2O It is a hydrochloride salt form of N-(azetidin-3-yl)propanamide, which is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, attached to a propanamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)propanamide hydrochloride typically involves the reaction of azetidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting N-(azetidin-3-yl)propanamide is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain a high-purity compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: N-(azetidin-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The azetidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted azetidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(azetidin-3-yl)propanamide hydrochloride serves as a precursor for synthesizing novel bioactive compounds. Its unique structural features make it a valuable candidate for:

- Drug Development : It is used in studies aimed at understanding its interactions with biological targets, potentially leading to the development of new therapeutic agents.

- Biological Activity Studies : Research indicates that this compound may exhibit various biological activities, including anti-inflammatory and analgesic effects, by interacting with enzymes and receptors in the body.

Interaction Studies

Interaction studies involving N-(azetidin-3-yl)propanamide focus on its binding affinity and efficacy against various biological targets. Techniques employed in these studies include:

- Molecular Docking : To predict how the compound binds to specific receptors.

- In Vitro Assays : To evaluate biological activity against target cells or pathogens.

These studies help elucidate potential therapeutic roles and guide further modifications for enhanced efficacy.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds that share structural similarities with N-(azetidin-3-yl)propanamide:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(azetidin-3-yl)acetamide | Azetidine derivative | Contains an acetamide group; explored for similar activities. |

| N-(azetidin-3-yl)butanamide | Azetidine derivative | Features a butanamide group; studied for pharmacological properties. |

| N-(pyrrolidin-2-yl)propanamide | Pyrrolidine derivative | Similar amide structure but different cyclic framework; studied for CNS effects. |

| 2-(azetidin-3-yloxy)-N-(pentan-2-yl)propanamide | Substituted azetidine | Contains additional ether linkage enhancing biological activity. |

This comparative analysis highlights the unique aspects of N-(azetidin-3-yl)propanamide, particularly its specific interactions and reactivity patterns that differentiate it from other related compounds.

Case Studies and Research Findings

Recent studies have indicated that azetidine derivatives, including N-(azetidin-3-yl)propanamide, possess antibacterial and antiviral properties. For instance:

- Antiviral Activity : Some azetidine derivatives have shown moderate inhibitory activity against viruses such as human coronavirus and influenza A virus . These findings suggest potential applications in developing antiviral medications.

- Anticancer Properties : Certain azetidine derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines, indicating their potential as anticancer agents .

Mécanisme D'action

The mechanism of action of N-(azetidin-3-yl)propanamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The propanamide group may also contribute to the compound’s overall activity by modulating its physicochemical properties.

Comparaison Avec Des Composés Similaires

N-(azetidin-3-yl)acetamide hydrochloride: Similar structure with an acetamide group instead of a propanamide group.

N-(azetidin-3-yl)butanamide hydrochloride: Similar structure with a butanamide group instead of a propanamide group.

N-(pyrrolidin-3-yl)propanamide hydrochloride: Similar structure with a pyrrolidine ring instead of an azetidine ring.

Uniqueness: N-(azetidin-3-yl)propanamide hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The four-membered ring structure is less common compared to five- or six-membered rings, making this compound an interesting subject for research. Its specific interactions and reactivity patterns set it apart from other similar compounds, providing opportunities for novel applications and discoveries.

Activité Biologique

N-(azetidin-3-yl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound contains an azetidine ring, a four-membered saturated heterocycle with one nitrogen atom, contributing to its distinctive chemical reactivity. The molecular formula is C5H10ClN1O, with a molecular weight of approximately 144.17 g/mol. The azetidine structure allows for various interactions with biological targets, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azetidine ring facilitates hydrogen bonding and hydrophobic interactions, which influence the compound's binding affinity and specificity. The propanamide group modulates the physicochemical properties, enhancing its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies suggest that derivatives of azetidine compounds have shown antimicrobial properties, indicating potential applications in treating infections .

- Anti-inflammatory Effects : The compound may serve as a lead for developing anti-inflammatory agents due to its interactions with inflammatory pathways.

- Analgesic Properties : Preliminary findings suggest potential analgesic effects, positioning it as a candidate for pain management therapies.

Synthesis

The synthesis of N-(azetidin-3-yl)propanamide typically involves the reaction of azetidine with propanoyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to ensure the formation of the desired product. The resulting compound can be converted into its hydrochloride salt by treatment with hydrochloric acid.

Synthesis Reaction Overview

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic medium |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Alkyl halides, acyl chlorides | Appropriate reaction conditions |

Case Studies and Research Findings

- In Vitro Studies : In vitro studies have demonstrated that N-(azetidin-3-yl)propanamide can inhibit specific enzymes related to inflammatory responses. For instance, it was found to inhibit human leukocyte elastase, an enzyme involved in inflammatory processes .

- In Vivo Studies : Animal models have shown promising results for the compound's analgesic effects. In a study involving mice, administration of N-(azetidin-3-yl)propanamide resulted in significant pain relief compared to control groups .

- Pharmacokinetics : Research into the pharmacokinetic properties indicates that the compound has favorable absorption characteristics when administered orally, making it suitable for further development as an oral medication .

Propriétés

IUPAC Name |

N-(azetidin-3-yl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-2-6(9)8-5-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNZEDFVSNWSRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.